molecular formula C16H12O7 B6410283 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261977-81-4

3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6410283
CAS RN: 1261977-81-4
M. Wt: 316.26 g/mol
InChI Key: UBKIKHTWBHZVGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid (3,5-DCPMB) is a phenolic acid that has been widely studied in recent years due to its potential applications in scientific research. 3,5-DCPMB is a non-toxic, water-soluble compound that has been used to study its biochemical and physiological effects in various experiments. In

Mechanism of Action

The exact mechanism of action of 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% is still not fully understood. However, it is believed that the compound may act as an antioxidant by scavenging free radicals and inhibiting the formation of reactive oxygen species. Additionally, 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% may also inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% has been shown to reduce the levels of lipid peroxidation and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments is its non-toxic and water-soluble nature. Additionally, the compound is relatively inexpensive and easy to synthesize. However, the compound has some limitations in terms of its stability and shelf-life, as it is prone to oxidation and degradation in the presence of light and oxygen.

Future Directions

The potential applications of 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% in scientific research are vast, and there are many possible future directions for further exploration. One possible direction is to further investigate the compound’s effects on the immune system and its potential as an anti-cancer agent. Additionally, further study could be conducted on the compound’s effects on oxidative stress and inflammation, and its potential as an antioxidant. Other possible future directions include exploring the compound’s effects on other disease states, such as diabetes, and its potential as an anti-inflammatory agent.

Synthesis Methods

3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% can be synthesized from 3,5-dihydroxybenzoic acid (3,5-DHB) and sodium methoxide. The synthesis of 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% from 3,5-DHB and sodium methoxide involves a reaction of the two in a solvent, typically anhydrous ethanol. The reaction is conducted in a sealed tube and heated at a temperature of 120-130°C for a period of one hour. After the reaction is completed, the product is filtered and the solvent is evaporated to obtain a white powder of 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95%.

Scientific Research Applications

3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% has been widely studied in recent years due to its potential applications in scientific research. The compound has been used in a variety of experiments, including those related to oxidative stress, inflammation, and cell cycle regulation. 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% has also been used to study its effects on the immune system, its effects on the growth of cancer cells, and its potential as an anti-cancer agent.

properties

IUPAC Name

5-(3-carboxy-5-methoxyphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O7/c1-23-13-6-9(4-12(7-13)16(21)22)8-2-10(14(17)18)5-11(3-8)15(19)20/h2-7H,1H3,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKIKHTWBHZVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691890
Record name 5'-Methoxy[1,1'-biphenyl]-3,3',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid

CAS RN

1261977-81-4
Record name 5'-Methoxy[1,1'-biphenyl]-3,3',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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